Traxoprodil

Description

Contextualization within N-Methyl-D-Aspartate Receptor (NMDAR) Antagonist Research

Traxoprodil (B148271) is recognized as a potent and selective antagonist of the N-Methyl-D-Aspartate Receptor (NMDAR). wikipedia.orgncats.iomedchemexpress.com Specifically, it shows high selectivity for the GluN2B (formerly known as NR2B) subunit of the NMDA receptor. wikipedia.orgncats.ionih.gov The NMDA receptor is a crucial component in the central nervous system, functioning as a ligand-gated cation channel with high permeability to calcium. drugbank.com It is involved in synaptic plasticity, which is fundamental for learning and memory. drugbank.comnih.gov

The selective antagonism of NMDA receptors containing the GluN2B subunit is a significant area of research for addressing the pathological effects of excitotoxicity in various neurological disorders. nih.gov By selectively targeting the GluN2B subunit, compounds like this compound can modulate glutamatergic signaling without a complete shutdown of NMDA receptor function, which is vital for normal brain activity. patsnap.com this compound antagonizes the activity of the NR1/NR2B channel by reducing the time and frequency of its opening, thereby preventing a damaging influx of calcium ions into neurons that can be caused by excessive glutamate (B1630785) release. nih.gov Research has shown that this compound's binding sites are primarily located in the forebrain, hippocampus, and the outer layers of the cortex. nih.gov

Its mechanism of action has led to investigations into its potential neuroprotective, analgesic, and anti-Parkinsonian effects in animal studies. wikipedia.org Furthermore, research has explored its potential as a rapid-acting antidepressant, with some studies suggesting effects similar to ketamine. wikipedia.orgnih.gov

Historical Perspective of this compound Investigation

This compound, also known by its developmental code CP-101,606, was developed by Pfizer. wikipedia.orgncats.ionih.gov It emerged as a potent and selective antagonist for the NR2B subunit of the NMDA receptor. nih.gov The development of this compound was part of a broader scientific effort to create subunit-selective NMDA receptor antagonists. nih.govmdpi.com

Initially, research focused on its potential as a neuroprotectant. ncats.iocapes.gov.br It was investigated for its ability to lessen brain damage after events like stroke and traumatic brain injury. wikipedia.orgpatsnap.comcapes.gov.br Clinical trials were conducted to assess its efficacy in these areas. wikipedia.orgncats.iocapes.gov.br For instance, a randomized, double-blind, placebo-controlled study evaluated a 72-hour infusion of this compound in subjects with severe traumatic brain injury. capes.gov.br

Later, the focus of this compound research shifted towards its potential antidepressant effects. wikipedia.orgnih.gov It was studied in patients with treatment-refractory major depressive disorder and showed promise in early clinical trials. wikipedia.orgresearchgate.net However, the clinical development of this compound was ultimately halted. wikipedia.org The decision to stop its development was due to the discovery that the drug caused EKG abnormalities, specifically QT prolongation. wikipedia.orgresearchgate.net Despite its discontinuation in clinical development, this compound remains a significant compound in neuroscience research for studying the role of the GluN2B receptor. nih.govnih.gov

Chemical Nomenclature and Classification of this compound

The precise identification and classification of a chemical compound are fundamental in scientific research. This section details the nomenclature, molecular properties, and structural classification of this compound.

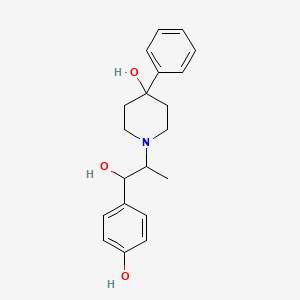

This compound is most widely known by its developmental code, CP-101,606 . wikipedia.orgncats.iodrugbank.comchemscene.com It is also referred to as CP-101606 . drugbank.com Its systematic IUPAC name is (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol. wikipedia.orgchemspider.com

Interactive Data Table: Synonyms and Identifiers for this compound

| Type | Identifier |

| Developmental Code | CP-101,606 wikipedia.orgncats.iodrugbank.comchemscene.com |

| Synonym | CP-101606 drugbank.com |

| IUPAC Name | (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol wikipedia.orgchemspider.com |

| CAS Number | 134234-12-1 wikipedia.orgchemscene.com |

The molecular structure of this compound is defined by its constituent atoms. Its molecular formula is C20H25NO3 . chemscene.comebi.ac.ukfda.gov Based on this composition, its calculated molecular weight is approximately 327.42 g/mol . chemscene.comebi.ac.ukmedkoo.com

Interactive Data Table: Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C20H25NO3 chemscene.comebi.ac.ukfda.gov |

| Molecular Weight | 327.42 g/mol chemscene.comebi.ac.ukmedkoo.com |

| Monoisotopic Mass | 327.183444 u chemspider.com |

Chemically, this compound is classified as a substituted phenethylamine (B48288) and a β-hydroxyamphetamine derivative. wikipedia.org The core structure of phenethylamine consists of a phenyl group attached to an amino group via a two-carbon chain. Numerous psychotropic substances are derivatives of this core structure. biomolther.org this compound's structure incorporates this fundamental phenethylamine backbone, which is then further modified.

The classification as a β-hydroxyamphetamine derivative points to specific substitutions on the phenethylamine structure. This includes a hydroxyl (-OH) group at the beta position of the ethylamine (B1201723) side chain and a methyl group on the alpha carbon, characteristic of the amphetamine scaffold. The "substituted" aspect of its classification refers to the additional complex piperidine (B6355638) ring system and hydroxyl groups attached to the phenyl rings. wikipedia.org

Structure

3D Structure

Properties

Molecular Formula |

C20H25NO3 |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

1-[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol |

InChI |

InChI=1S/C20H25NO3/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17/h2-10,15,19,22-24H,11-14H2,1H3 |

InChI Key |

QEMSVZNTSXPFJA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Traxoprodil

NMDAR Subunit Selectivity Profile

The NMDA receptor is a heterotetrameric ion channel typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The diverse family of GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D) dictates the pharmacological and biophysical properties of the receptor complex. Traxoprodil's defining characteristic is its remarkable selectivity for receptors containing the GluN2B subunit. nih.govwikipedia.orgnih.govnih.govbohrium.comresearchgate.netfrontiersin.org

This compound (B148271) demonstrates a strong antagonistic affinity for NMDA receptors that incorporate the NR2B subunit. nih.govnih.govbohrium.comresearchgate.net This specificity has been consistently demonstrated in various preclinical studies. Research has shown that this compound's binding site is predominantly located in brain regions where the NR2B subunit is highly expressed, such as the forebrain, hippocampus, and the outer layers of the cortex. nih.govresearchgate.net

In contrast to its potent effects on NR2B-containing receptors, this compound exhibits significantly lower affinity for NMDA receptors that include other GluN2 subunits, such as NR2A. researchgate.net This high degree of selectivity is a key feature that differentiates this compound from other NMDA receptor antagonists. Studies comparing this compound to compounds like Ro 25-6981, another NR2B-selective antagonist, have further elucidated these distinctions. While both are highly selective for the NR2B subunit, subtle differences in their binding and the influence of other subunits within the receptor complex have been observed. researchgate.netnih.gov For instance, the presence of an NR2A subunit in a triheteromeric (NR1/NR2A/NR2B) receptor complex can significantly affect the binding affinity of this compound, a phenomenon not observed with Ro 25-6981. nih.gov

This compound's mechanism and selectivity stand in stark contrast to non-selective NMDA receptor antagonists like ketamine and MK-801. researchgate.netnih.gov These compounds act as channel blockers, physically occluding the ion pore of the NMDA receptor regardless of the GluN2 subunit composition. This non-selective action contributes to a broader range of effects, including dissociative side effects. wikipedia.orgnih.gov this compound, as a subunit-selective negative allosteric modulator, offers a more targeted approach to modulating NMDA receptor activity. researchgate.net

| Compound | Primary Target | Mechanism of Action | Selectivity Profile |

|---|---|---|---|

| This compound | NR2B subunit | Negative Allosteric Modulator | High selectivity for NR2B over other NR2 subunits |

| Ketamine | NMDA Receptor Channel Pore | Non-competitive Channel Blocker | Non-selective for NR2 subunits |

| MK-801 | NMDA Receptor Channel Pore | Non-competitive Channel Blocker | Non-selective for NR2 subunits |

Mechanism of NMDAR Modulation

This compound exerts its inhibitory effects on NR2B-containing NMDA receptors through a sophisticated mechanism that involves allosteric modulation rather than direct competition with the agonist binding sites for glutamate (B1630785) or glycine (B1666218).

This compound is an analogue of ifenprodil (B1662929) and binds to a specific allosteric site on the NR2B subunit. nih.gov This binding site is distinct from the agonist-binding domains and the ion channel pore. nih.gov It is located within the amino-terminal domain (ATD) of the NR2B subunit. nih.govnih.gov The interaction of this compound with this site induces a conformational change in the receptor, which in turn modulates its function. This allosteric regulation allows for a more nuanced control of receptor activity compared to direct channel blockade. nih.gov

By binding to its allosteric site on the NR2B subunit, this compound influences the channel kinetics of the NR1/NR2B receptor complex. nih.govresearchgate.netfrontiersin.org Specifically, it reduces the frequency and duration of the channel opening. nih.govresearchgate.net This action effectively diminishes the influx of calcium ions into the neuron, a primary consequence of NMDA receptor activation. nih.govresearchgate.netfrontiersin.org By limiting this excessive calcium influx, this compound can prevent the downstream neurotoxic effects associated with overstimulation of NMDA receptors. nih.govresearchgate.net

| Aspect of Mechanism | Description |

|---|---|

| Binding Site | Allosteric site on the amino-terminal domain of the NR2B subunit |

| Effect on Channel Gating | Reduces the probability and duration of channel opening |

| Impact on Ion Flow | Decreases the influx of Ca2+ ions |

| Overall Effect | Negative allosteric modulation of NR2B-containing NMDA receptors |

Influence on NR1/NR2B Channel Kinetics

Shortening of Channel Opening Time and Frequency

A primary mechanism of this compound's antagonistic activity is its ability to alter the kinetics of the NMDA receptor ion channel. Research has demonstrated that this compound inhibits the activity of channels composed of GluN1 and GluN2B subunits by reducing both the frequency and the duration of channel opening events. wikipedia.orgnih.gov By binding to its specific site on the receptor complex, this compound induces a conformational change that limits the time the channel remains open for ion passage, thereby effectively dampening the receptor's response to agonist stimulation. frontiersin.org

Impact on Intracellular Calcium Ion Influx

The NMDA receptor is a crucial conduit for calcium ions (Ca²⁺) into neurons, a process fundamental to synaptic plasticity but also implicated in excitotoxicity when excessive. A direct consequence of this compound's ability to shorten the channel opening time and frequency is a significant reduction in the influx of calcium ions. frontiersin.orgnih.gov By limiting Ca²⁺ entry, this compound helps prevent the damaging downstream cascades initiated by excessive intracellular calcium, which can include the activation of proteases and the production of reactive oxygen species. frontiersin.org

Lack of Binding to Orthosteric Glutamate or Glycine Sites

Unlike competitive NMDA receptor antagonists, this compound does not exert its effect by directly competing with the primary agonists, glutamate and glycine. It is classified as a noncompetitive antagonist or a negative allosteric modulator because it does not bind to the orthosteric (primary) binding sites for either glutamate on the GluN2 subunit or glycine on the GluN1 subunit. Instead, its action is mediated through a distinct allosteric binding site located on the amino-terminal domain of the GluN2B subunit.

Voltage-Independent Antagonism

The antagonism of NMDA receptors by this compound is voltage-independent. This characteristic distinguishes it from uncompetitive open-channel blockers, such as MK-801, whose ability to block the channel is dependent on the membrane potential and prior channel activation. Because this compound binds to an allosteric site on the exterior of the receptor, its inhibitory action is not contingent on the voltage across the neuronal membrane, allowing it to modulate receptor function regardless of the cell's polarization state. nih.gov

Downstream Signaling Pathway Modulation

The antagonism of GluN2B-containing NMDA receptors by this compound initiates a cascade of changes in intracellular signaling pathways that are crucial for neuronal function and plasticity.

Brain-Derived Neurotrophic Factor (BDNF) Pathway Interactions

A significant area of research has focused on this compound's interaction with the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, which is critically involved in neurogenesis, synaptic plasticity, and neuronal survival. Studies have shown that this compound can modulate this pathway, which is often dysregulated in certain neurological conditions.

Research in animal models has demonstrated that administration of this compound leads to an increase in the expression of BDNF in the hippocampus. This upregulation of BDNF is associated with the activation of its downstream signaling cascades, including the extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB). The activation of the BDNF/ERK/CREB pathway is believed to be a key mechanism underlying some of the observed therapeutic effects of the compound in preclinical models.

| Component | Effect of this compound Administration | Observed Change |

|---|---|---|

| BDNF | Increased protein levels in the hippocampus. | Significant |

| p-ERK1/2 | Increased protein levels in the hippocampus. | Significant |

| p-CREB | Increased protein levels in the hippocampus. | Significant |

Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation

Research has demonstrated that this compound administration can significantly impact the phosphorylation of Extracellular Signal-Regulated Kinase (ERK1/2), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival. In the context of the central nervous system, the ERK1/2 signaling cascade is intricately involved in synaptic plasticity and neuronal adaptation. nih.gov

In a study involving mice subjected to chronic unpredictable mild stress (CUMS), a model used to induce depressive-like behaviors, treatment with this compound was found to ameliorate the stress-induced reduction in the expression of phosphorylated ERK1/2 (p-ERK1/2) in the hippocampus. nih.govnih.gov Specifically, administration of this compound at certain concentrations led to a significant increase in the levels of p-ERK1/2 in the CA1 and dentate gyrus (DG) regions of the hippocampus in the CUMS-treated mice. nih.gov This suggests that this compound can reverse stress-induced deficits in ERK1/2 signaling. nih.gov The activation of the ERK pathway is considered a crucial element in the mechanism of action of some rapid-acting antidepressant agents. nih.govresearchgate.net

| Treatment Group | Change in p-ERK1/2 Levels | Significance |

|---|---|---|

| CUMS + Vehicle | Reduced | - |

| CUMS + this compound (20 mg/kg) | Significantly Increased | P < 0.01 |

| CUMS + this compound (40 mg/kg) | Significantly Increased | P < 0.001 |

cAMP-Response Element-Binding (CREB) Protein Phosphorylation

Concurrent with its effects on ERK1/2, this compound also modulates the phosphorylation of the cAMP-Response Element-Binding (CREB) protein. nih.gov CREB is a transcription factor that plays a pivotal role in neuronal plasticity, learning, and memory by regulating the expression of genes involved in these processes, including brain-derived neurotrophic factor (BDNF). nih.govnih.gov

In the same CUMS mouse model, this compound treatment was shown to significantly increase the levels of phosphorylated CREB (p-CREB) in the hippocampus. nih.gov The administration of this compound at effective doses reversed the decrease in p-CREB expression caused by chronic stress. nih.gov This effect was observed in both the CA1 and DG subfields of the hippocampus. nih.gov The upregulation of p-CREB is a downstream consequence of ERK1/2 activation, indicating that this compound's influence on the BDNF/ERK/CREB signaling pathway is a key aspect of its molecular action. nih.govnih.gov

| Treatment Group | Change in p-CREB Levels | Significance |

|---|---|---|

| CUMS + Vehicle | Reduced | - |

| CUMS + this compound (20 mg/kg) | Significantly Increased | P < 0.05 |

| CUMS + this compound (40 mg/kg) | Significantly Increased | P < 0.05 |

AKT/FOXO/Bim Signaling Pathway Involvement

Beyond the ERK/CREB pathway, this compound's mechanism of action also involves the modulation of the AKT/FOXO/Bim signaling pathway. nih.gov This pathway is critically involved in cell survival and apoptosis. AKT, a serine/threonine kinase, promotes cell survival by phosphorylating and thereby inhibiting the Forkhead box O (FOXO) family of transcription factors. nih.govsemanticscholar.org When unphosphorylated, FOXO proteins can translocate to the nucleus and induce the expression of pro-apoptotic genes, such as Bcl-2-like protein 11 (Bim). nih.govsemanticscholar.org

In studies with CUMS-exposed mice, an increase in the expression of AKT, FOXO, and Bim was observed in the hippocampus, suggesting an upregulation of apoptotic signaling. nih.govnih.gov Treatment with this compound was found to ameliorate these changes. nih.govnih.gov Specifically, effective doses of this compound led to a decrease in the expression of FOXO3a in the CA1 and DG regions of the hippocampus in CUMS mice. nih.gov This indicates that this compound can counteract stress-induced pro-apoptotic signaling by modulating the AKT/FOXO/Bim pathway. nih.govnih.gov

Implications for Synaptic Plasticity Mechanisms

The modulation of signaling pathways like ERK/CREB and AKT/FOXO by this compound has significant implications for synaptic plasticity, the cellular mechanism underlying learning and memory. nih.govresearchgate.net Glutamate, the primary excitatory neurotransmitter in the central nervous system, plays a crucial role in synaptic plasticity through its action on NMDA receptors. nih.gov By selectively antagonizing the NR2B subunit, this compound can influence the downstream signaling events that govern changes in synaptic strength. researchgate.net

The lasting effects of NMDA receptor antagonists like this compound are thought to be mediated by alterations in synaptic-related proteins and synaptic plasticity. researchgate.net The observed increase in BDNF, a key regulator of synaptic plasticity, following this compound treatment further supports its role in modulating these processes. nih.govnih.gov

Effects on Long-Term Potentiation (LTP)

Long-term potentiation (LTP) is a form of synaptic plasticity that results in a long-lasting enhancement of signal transmission between two neurons. youtube.com It is widely considered to be a cellular correlate of learning and memory. youtube.com The involvement of NMDA receptors in the induction of many forms of LTP is well-established. youtube.com

While direct studies on this compound's effect on LTP induction are complex, research on NMDA receptor antagonists provides some insights. Blockade of NMDA receptors can disrupt memory processes by interfering with NMDAR-dependent synaptic plasticity, including the formation and maintenance of LTP. researchgate.net However, the rapid antidepressant effects of compounds like this compound have been proposed to result from a delayed synaptic potentiation. researchgate.net For instance, both ketamine and this compound have been shown to augment auditory evoked potentials after the drugs have been cleared from the body, which is consistent with a mechanism of synaptic potentiation. researchgate.net

Preclinical Pharmacokinetics and Pharmacodynamics

Receptor Binding Kinetics and Affinity

Traxoprodil (B148271) demonstrates high affinity and selectivity for the GluN2B subunit of the NMDA receptor. idexlab.comnih.gov This interaction is noncompetitive, meaning it binds to a site on the receptor that is different from the glutamate (B1630785) binding site. This binding inhibits the channel activity of the GluN1/GluN2B receptor subtype, reducing the frequency and duration of its opening and thereby preventing excessive calcium influx into neurons. researchgate.netresearchgate.net

In Vitro Determination of Half-Maximal Inhibitory Concentration (IC50)

The potency of this compound's inhibitory action on the NMDA receptor has been quantified through the determination of its half-maximal inhibitory concentration (IC50). In studies using HEK293 cells expressing NR1/NR2B receptors, this compound exhibited a high affinity with a dissociation constant (Kd) of 4.2 nM. vulcanchem.com Another study reported an IC50 of 10 nM for the protection of hippocampal neurons. medchemexpress.com Further research in Xenopus oocytes expressing GluN1/GluN2B receptors has also been conducted to evaluate its inhibitory concentration. nih.gov The binding affinity of this compound to the NMDA receptor has been shown to be favorable for potential therapeutic effects. nih.gov

Below is a table summarizing the reported IC50 values for this compound.

| Cell Type/System | Receptor Subunit | IC50 Value |

| HEK293 cells | NR1/NR2B | 4.2 nM (Kd) |

| Hippocampal Neurons | NMDA | 10 nM |

| Xenopus oocytes | GluN1/GluN2B | 0.0039 µM |

Note: Kd (dissociation constant) is a measure of affinity, with a lower value indicating higher affinity. IC50 is the concentration of an inhibitor where the response is reduced by half.

Metabolism in Preclinical Models

The metabolism of this compound is significantly influenced by the cytochrome P450 (CYP) enzyme system, a critical pathway for the biotransformation of many drugs. researchgate.net

Role of Cytochrome P450 Enzymes (e.g., CYP2D6)

In both in vivo and in vitro preclinical studies, cytochrome P450 2D6 (CYP2D6) has been identified as the primary enzyme responsible for the metabolism of this compound. idexlab.comnih.gov This enzyme exhibits genetic polymorphism, leading to different metabolic phenotypes in the population, such as extensive metabolizers (EMs) and poor metabolizers (PMs). idexlab.comnih.gov This variation in CYP2D6 activity significantly impacts the pharmacokinetic profile of this compound. idexlab.comvulcanchem.com In extensive metabolizers, this compound undergoes significant first-pass metabolism in the liver, which can be saturated at higher doses, leading to nonlinear oral bioavailability. idexlab.comnih.gov Conversely, in poor metabolizers, the oral bioavailability is higher and more consistent across different doses. idexlab.comvulcanchem.com

Brain Distribution and Concentration in Animal Models

The ability of a drug to penetrate the blood-brain barrier and reach its target in the central nervous system is crucial for its efficacy. This compound has been shown to localize in forebrain neurons. sigmaaldrich.com

Methodologies for Brain Level Determination (e.g., High-Performance Liquid Chromatography – HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard analytical technique used to quantify the concentration of drugs and their metabolites in biological samples, including brain tissue. nih.govnih.gov In preclinical studies with mice, HPLC has been employed to determine the brain concentrations of this compound following its administration. nih.govnih.govnih.gov The general procedure involves homogenizing the brain tissue, extracting the compound of interest, and then analyzing the extract using an HPLC system. nih.govnih.gov This methodology has been crucial in understanding the brain distribution of this compound and how it is affected by co-administered drugs. researchgate.netnih.govnih.gov

Pharmacokinetic Interactions with Co-Administered Agents in Animal Models

The co-administration of this compound with other drugs, particularly antidepressants, has been a subject of investigation due to the potential for pharmacokinetic interactions. researchgate.net Since this compound is primarily metabolized by CYP2D6, and this enzyme is also involved in the metabolism of many antidepressants like tricyclic antidepressants (TCAs) and selective serotonin (B10506) reuptake inhibitors (SSRIs), there is a high likelihood of drug-drug interactions. researchgate.netd-nb.info

Studies in mice have shown that co-administration of this compound with certain antidepressants can lead to changes in the brain concentrations of both this compound and the co-administered drug. nih.govnih.govd-nb.info For instance, when administered with imipramine (B1671792), there was a significant increase in the brain concentrations of both imipramine and its active metabolite, desipramine (B1205290). nih.govd-nb.info Similarly, co-administration with escitalopram (B1671245) resulted in increased brain concentrations of both this compound and escitalopram. nih.govd-nb.info However, no significant change in brain fluoxetine (B1211875) levels was observed when co-administered with this compound. d-nb.info These interactions are believed to be at least partially pharmacokinetic in nature. nih.govd-nb.info

The table below summarizes the observed pharmacokinetic interactions in animal models.

| Co-administered Drug | Effect on Co-administered Drug's Brain Concentration | Effect on this compound's Brain Concentration |

| Imipramine | Increased | No significant change |

| Desipramine (metabolite of Imipramine) | Increased | Not reported |

| Escitalopram | Increased | Increased |

| Fluoxetine | No significant change | Not reported |

| Bupropion (B1668061) | Increased | Increased |

| Paroxetine | Not reported | Increased |

| Milnacipran (B1663801) | Not reported | Increased |

Effects on Brain Concentrations of Concomitant Compounds

Preclinical research, primarily conducted in mouse models, has investigated the pharmacokinetic interactions between this compound and various antidepressant agents. These studies measure how the co-administration of this compound influences the concentration of these other compounds in brain tissue, typically analyzed via high-performance liquid chromatography (HPLC). nih.govnih.gov

When this compound was administered jointly with certain antidepressants, it produced significant changes in their brain tissue concentrations. A notable increase was observed in the brain levels of imipramine and its metabolite, desipramine, as well as escitalopram. nih.gov Similarly, the co-administration of this compound with bupropion led to a significant rise in bupropion's concentration in the brain. nih.govnih.gov

However, this effect is not universal across all tested compounds. For instance, when this compound was given with fluoxetine, no significant alterations in fluoxetine brain concentrations were detected. nih.gov Likewise, studies investigating the combined administration of this compound with desipramine, paroxetine, and milnacipran found no significant changes in the brain concentrations of these antidepressants. nih.gov

These findings suggest that this compound can selectively alter the pharmacokinetics of co-administered drugs, leading to increased brain exposure for some compounds but not others. nih.govnih.gov The interactions are believed to occur, at least in part, during the pharmacokinetic phase. researchgate.net this compound is known to be metabolized by the cytochrome P450 system and affects the activity of the CYP2D6 isoenzyme, which is also involved in the metabolism of several antidepressants. researchgate.net

Table 1: Effect of this compound on Brain Concentrations of Concomitant Compounds in Mice

| Concomitant Compound | Effect on Brain Concentration | Statistical Significance | Reference |

|---|---|---|---|

| Imipramine | Significant Increase | p < 0.05 | nih.gov |

| Desipramine (metabolite of Imipramine) | Significant Increase | p < 0.001 | nih.gov |

| Escitalopram | Significant Increase | p < 0.05 | nih.gov |

| Bupropion | Significant Increase | p < 0.01 | nih.govnih.gov |

| Fluoxetine | No Significant Change | p > 0.05 | nih.gov |

| Desipramine | No Significant Change | p > 0.05 | nih.gov |

| Paroxetine | No Significant Change | p > 0.05 | nih.gov |

| Milnacipran | No Significant Change | p > 0.05 | nih.gov |

Influence of Other Agents on this compound Brain Levels

Just as this compound can affect other drugs, its own brain concentrations can be influenced by concomitantly administered agents. Preclinical studies have demonstrated that interactions in the pharmacokinetic phase are bidirectional. nih.govnih.gov

The administration of several antidepressant drugs has been shown to significantly increase the concentration of this compound in the brain. When this compound was given jointly with fluoxetine or escitalopram, a significant rise in this compound brain levels was observed. nih.gov Further research confirmed this effect, showing that desipramine, paroxetine, milnacipran, and bupropion all increased the concentration of this compound in the brain. nih.govnih.gov

Conversely, not all combinations result in this pharmacokinetic interaction. When this compound was administered with imipramine, no statistically significant changes in the brain concentration of this compound were found when compared to the group that received this compound alone. nih.gov

These interactions highlight the complex nature of drug-drug interactions involving this compound. The elevation of this compound's brain levels by certain antidepressants suggests that these agents may interfere with its metabolism or transport, potentially through the cytochrome P450 system. nih.govresearchgate.net Such interactions are crucial to consider, as altered brain concentrations can influence both the efficacy and potential side effects of the compound. nih.gov

Table 2: Influence of Concomitant Agents on this compound Brain Concentrations in Mice

| Concomitant Agent | Effect on this compound Brain Concentration | Statistical Significance | Reference |

|---|---|---|---|

| Fluoxetine | Significant Increase | p < 0.001 | nih.gov |

| Escitalopram | Significant Increase | p < 0.01 | nih.gov |

| Desipramine | Significant Increase | Not specified | nih.gov |

| Paroxetine | Significant Increase | Not specified | nih.gov |

| Milnacipran | Significant Increase | Not specified | nih.gov |

| Bupropion | Significant Increase | Not specified | nih.gov |

| Imipramine | No Statistically Significant Change | p > 0.05 | nih.gov |

Preclinical Therapeutic Potential and Mechanistic Basis Animal Models

Neuroprotective Activities in Disease Models

Traxoprodil's primary mechanism of action, the selective blockade of NR2B-containing NMDA receptors, is fundamental to its neuroprotective properties. vulcanchem.com This selectivity is crucial as it allows for the modulation of pathological overactivation of glutamate (B1630785) pathways, a common feature in many neurological insults, while potentially sparing the physiological functions of other NMDA receptor subtypes. ontosight.ai

Excitotoxicity, a pathological process where excessive stimulation by the neurotransmitter glutamate leads to neuronal damage and death, is a key mechanism in various neurological disorders. capes.gov.brwikipedia.org This compound (B148271) has demonstrated significant potential in mitigating this process. By selectively antagonizing the NR2B subunit of the NMDA receptor, this compound effectively inhibits the excessive influx of calcium ions into neurons, a critical step in the excitotoxic cascade. vulcanchem.com This targeted action prevents the downstream cellular damage typically associated with over-activation of NMDA receptors. nih.gov In preclinical studies, this compound has been shown to protect hippocampal neurons. targetmol.commedchemexpress.com Its ability to block NMDA-induced c-fos induction in mice further substantiates its role in counteracting the molecular consequences of excitotoxic stimulation. targetmol.commedchemexpress.com

The neuroprotective effects of this compound have been demonstrated in various animal models of ischemic brain injury, including stroke. capes.gov.brnih.govsigmaaldrich.cn In these models, the interruption of blood flow to the brain leads to a massive release of glutamate and subsequent excitotoxic neuronal death in the area surrounding the ischemic core, known as the penumbra. nih.gov this compound's ability to block NR2B-containing NMDA receptors is thought to be particularly relevant in this context. ontosight.aifrontiersin.org Preclinical studies have shown that this compound can be neuroprotective in animal models of stroke. wikipedia.orgnih.gov Research has also highlighted that this compound has been studied in species other than rodents, such as cats or primates, for its potential application in ischemic conditions. ahajournals.org

This compound has been extensively investigated for its therapeutic potential in animal models of traumatic brain injury (TBI). capes.gov.brnih.gov TBI is known to trigger a complex cascade of secondary injury mechanisms, including excitotoxicity mediated by glutamate. capes.gov.brnih.gov this compound, as a potent and selective NR2B antagonist, has been shown to be neuroprotective in these models. capes.gov.brnih.govnih.gov In a rat model of fluid percussion brain injury, this compound significantly attenuated spatial memory impairment. cambridge.org Another study showed that this compound administration after TBI led to favorable outcomes in neurological motor function, memory function, and cerebral edema. cambridge.org These preclinical findings provided the rationale for investigating this compound in human clinical trials for severe TBI. capes.gov.brnih.gov

The pathomechanisms of many neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, are believed to involve an element of excitotoxicity and glutamatergic dysfunction. wikipedia.orgconductscience.com While direct studies of this compound in specific animal models of these chronic neurodegenerative diseases are less extensively documented in the provided search results, its established mechanism of action against excitotoxicity suggests a theoretical relevance. By antagonizing NR2B-containing NMDA receptors, this compound could potentially interfere with the chronic, low-level excitotoxic processes that are thought to contribute to neuronal loss over time in these conditions. ontosight.aiwikipedia.org The development of animal models that accurately replicate the progressive nature of these diseases is crucial for evaluating the long-term neuroprotective effects of compounds like this compound. neurodegenerationresearch.euoaepublish.com

Effects on Affective Behaviors in Animal Models

Beyond its neuroprotective effects, this compound has shown significant promise as a rapid-acting antidepressant in various animal models. wikipedia.orgnih.gov This has led to its investigation as a potential novel treatment for depressive disorders.

This compound has consistently demonstrated antidepressant-like effects in a range of behavioral tests in rodents. semanticscholar.orgfrontiersin.org These tests are designed to model behavioral despair and anhedonia, core symptoms of depression.

In the Forced Swim Test (FST) , a widely used screening tool for antidepressants, this compound has been shown to reduce immobility time in mice, which is indicative of an antidepressant effect. targetmol.commedchemexpress.comsigmaaldrich.com This effect was observed without a corresponding increase in general locomotor activity, suggesting a specific antidepressant-like action. targetmol.commedchemexpress.com Studies have shown that this compound exhibits this effect at various doses. targetmol.com

The Tail Suspension Test (TST) , another common behavioral despair model, has also been used to evaluate this compound's antidepressant potential. vulcanchem.com Similar to the FST, this compound administration has been found to reduce immobility time in this test. vulcanchem.comsemanticscholar.org

The Sucrose (B13894) Preference Test (SPT) is used to assess anhedonia, the inability to experience pleasure, in animal models of depression. In mice subjected to chronic unpredictable mild stress (CUMS), a model that induces depressive-like behaviors, this compound treatment has been shown to increase sucrose preference, suggesting a reversal of anhedonic-like states. vulcanchem.comsemanticscholar.orgresearchgate.net

The antidepressant-like effects of this compound in these models appear to be both dose- and time-dependent. vulcanchem.comsemanticscholar.org Furthermore, research suggests that the mechanisms underlying these effects involve the modulation of crucial intracellular signaling pathways, such as the brain-derived neurotrophic factor (BDNF)/extracellular signal-regulated kinase (ERK)/cAMP response element-binding protein (CREB) pathway, and the protein kinase B (AKT)/Forkhead box O (FOXO)/Bim pathway. nih.govvulcanchem.comsemanticscholar.org

Interactive Data Table: Summary of this compound's Antidepressant-Like Effects in Animal Models

| Behavioral Test | Animal Model | Key Finding |

|---|---|---|

| Forced Swim Test (FST) | Mice | Reduced immobility time, indicative of an antidepressant effect. |

| Tail Suspension Test (TST) | Mice | Decreased immobility time, suggesting antidepressant properties. |

| Sucrose Preference Test (SPT) | Chronic Unpredictable Mild Stress (CUMS) Mice | Increased sucrose preference, indicating a reversal of anhedonia-like behavior. |

Potentiation of Antidepressant-Like Effects of Other Agents in Animal Models

This compound has demonstrated a significant ability to enhance the antidepressant-like effects of conventional antidepressant drugs in animal models, particularly when these agents are administered at sub-therapeutic doses. Research using the forced swim test (FST) in mice has shown that co-administration of a non-effective dose of this compound (10 mg/kg) with sub-therapeutic doses of various antidepressants results in a significant antidepressant-like effect. nih.govnih.gov

This potentiation has been observed across different classes of antidepressants:

Tricyclic Antidepressants (TCAs): The effect of imipramine (B1671792) was potentiated by this compound. nih.govppm.edu.pl

Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs): this compound enhanced the activity of fluoxetine (B1211875) and escitalopram (B1671245). nih.govppm.edu.pl When administered jointly with fluoxetine, a synergistic interaction was noted. nih.gov

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): The effects of milnacipran (B1663801) were potentiated. nih.govnih.gov

Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs): this compound also potentiated the action of bupropion (B1668061). nih.govnih.gov

These interactions suggest a synergistic relationship between the glutamatergic pathway targeted by this compound and the monoaminergic systems targeted by traditional antidepressants. nih.gov Notably, studies confirmed that these potentiating effects were not a consequence of increased general motor activity. nih.govnih.govppm.edu.pl Pharmacokinetic studies revealed that the brain concentrations of this compound were increased when co-administered with all tested antidepressants. nih.gov Conversely, this compound administration significantly increased the brain concentration of bupropion, but not desipramine (B1205290) or paroxetine, suggesting that the interaction is at least partly pharmacokinetic in nature. nih.govnih.gov

Table 1: Potentiation of Antidepressants by this compound in Murine Forced Swim Test (FST)

| Antidepressant Agent | Class | Observation | Reference |

|---|---|---|---|

| Imipramine | TCA | Significant potentiation of antidepressant-like effect. | nih.gov, ppm.edu.pl |

| Fluoxetine | SSRI | Significant potentiation of antidepressant-like effect. | nih.gov, ppm.edu.pl |

| Escitalopram | SSRI | Significant potentiation of antidepressant-like effect. | nih.gov, ppm.edu.pl |

| Reboxetine (B1679249) | NRI | No significant potentiation observed. | ppm.edu.pl |

| Desipramine | TCA | Significant potentiation of antidepressant-like effect. | nih.gov, nih.gov |

| Paroxetine | SSRI | Significant potentiation of antidepressant-like effect. | nih.gov, nih.gov |

| Milnacipran | SNRI | Significant potentiation of antidepressant-like effect. | nih.gov, nih.gov |

| Bupropion | NDRI | Significant potentiation of antidepressant-like effect. | nih.gov, nih.gov |

Dose-Response Characterization in Preclinical Behavioral Paradigms

The antidepressant-like effects of this compound in animal models are dose- and time-dependent. In the murine forced swim test (FST), this compound demonstrated antidepressant activity at doses of 20 and 40 mg/kg, while lower doses of 5 and 10 mg/kg were inactive when administered acutely. nih.govtargetmol.com

In the chronic unpredictable mild stress (CUMS) model, a paradigm with greater translational relevance, the dose-response relationship is more nuanced.

Rapid Effects: Higher doses of 20 mg/kg and 40 mg/kg produced rapid and robust antidepressant effects, significantly improving depressive-like behaviors (e.g., increased sucrose preference, reduced immobility in FST and tail suspension tests) after 7 and 14 days of administration. nih.govresearchgate.net

Sustained Effects: A lower dose of 10 mg/kg showed more pronounced antidepressant effects after a longer administration period of 21 days, an efficacy profile similar to the positive control, fluoxetine. nih.govresearchgate.net After 21 days, the 10 and 20 mg/kg doses exerted more significant effects than the 40 mg/kg dose, which showed a comparative decrease in efficacy, possibly due to adverse effects from drug accumulation. nih.govresearchgate.net

These findings highlight a complex dose-response profile, suggesting potential for both rapid and sustained antidepressant activity depending on the dosing strategy. vulcanchem.com

Table 2: Dose-Response of this compound in the Chronic Unpredictable Mild Stress (CUMS) Model in Mice

| Dose | Duration of Treatment | Outcome on Depressive-like Behaviors | Reference |

|---|---|---|---|

| 10 mg/kg | 7 & 14 Days | No significant improvement. | nih.gov, researchgate.net |

| 10 mg/kg | 21 Days | Significant improvement; pronounced antidepressant effect. | nih.gov, researchgate.net |

| 20 mg/kg | 7 & 14 Days | Significant improvement; rapid and strong antidepressant effect. | nih.gov, researchgate.net |

| 20 mg/kg | 21 Days | Significant improvement; pronounced antidepressant effect. | nih.gov, researchgate.net |

| 40 mg/kg | 7 & 14 Days | Significant improvement; rapid and strong antidepressant effect. | nih.gov, researchgate.net |

| 40 mg/kg | 21 Days | Efficacy showed a comparative decrease. | nih.gov, researchgate.net |

Assessment of Locomotor Activity in Behavioral Studies

A crucial aspect of preclinical antidepressant screening is to rule out confounding effects from general changes in motor activity. Multiple studies have consistently demonstrated that the antidepressant-like effects of this compound in behavioral paradigms are not attributable to an increase in locomotor activity. nih.govtargetmol.commedchemexpress.com In both the FST and in studies assessing the potentiation of other antidepressants, this compound, at effective doses (e.g., 10, 20, and 40 mg/kg), did not significantly alter the locomotor activity of the animals. nih.govnih.govnih.govppm.edu.pl This confirms that the observed reduction in immobility time is a specific antidepressant-like effect rather than a result of non-specific psychostimulation.

Comparison with Ketamine-Like Rapid Antidepressant Actions in Animal Models

This compound is often compared to ketamine, as both are NMDA receptor antagonists that exhibit rapid-acting antidepressant effects in animal models. nih.govpsychiatryinvestigation.org Like ketamine, this compound has been shown to produce a rapid and robust antidepressant response. nih.govcambridge.org However, there are potential differences. Some evidence suggests that while selective antagonism of the NR2B subunit by agents like this compound produces significant antidepressant actions, these effects may not be as rapid as those produced by the non-selective antagonist ketamine. psychiatryinvestigation.org

Pharmacological magnetic resonance imaging (phMRI) in awake rats has been used to compare their central effects. A high dose of this compound (15 mg/kg) produced a widespread pattern of brain activation in cortical and subcortical regions that was similar to the response produced by ketamine (3 mg/kg). nih.gov In contrast, a lower dose of this compound (5 mg/kg), which still achieved high receptor occupancy, generated more specific activations in the medial prefrontal cortex, ventral orbital cortex, and anterior cingulate cortex. nih.gov This suggests that while there is an overlap in the neural circuits modulated by both compounds, there may also be dose-dependent differences in their regional brain effects. nih.gov The development of selective NR2B antagonists like this compound has been driven by the hypothesis that they may retain the rapid antidepressant efficacy of ketamine but with a lower potential for dissociative and psychotomimetic side effects. nih.govwikipedia.org

Analgesic Properties in Animal Models

This compound has demonstrated analgesic properties in various preclinical pain models. wikipedia.org Its mechanism in this context is also linked to its modulation of NMDA receptors. In rats, this compound (30 mg/kg, s.c.) was shown to inhibit mechanical hyperalgesia following a carrageenan challenge. vulcanchem.com It also effectively inhibited chemically-induced licking behavior, with ED50 values of 7.5 mg/kg and 5.7 mg/kg for capsaicin- and phorbol-12-myristate-13-acetate (PMA)-induced behaviors, respectively. vulcanchem.com

In a model of persistent neuropathic pain (spared nerve injury), long-term infusion of this compound was assessed for its ability to produce analgesia. universiteitleiden.nl Unlike ketamine and its metabolite norketamine, this compound produced analgesic effects without inducing stereotypical behaviors or loss of activity across the tested dose range, suggesting a superior therapeutic index. universiteitleiden.nl These findings indicate potential utility for this compound in managing both acute and chronic pain states. universiteitleiden.nl

Antiparkinsonian Effects in Animal Studies

The potential of this compound as an antiparkinsonian agent has been investigated in several animal models of Parkinson's disease (PD). wikipedia.org In haloperidol-treated rats, a model for parkinsonian catalepsy, this compound was potent in reversing catalepsy with an ED50 value of less than 1 mg/kg. vulcanchem.commedchemexpress.com

In more complex primate models, this compound has also shown promise. In MPTP-treated monkeys, a gold-standard model of PD, this compound significantly decreased parkinsonian motor symptoms. frontiersin.orgresearchgate.netmdpi.com Furthermore, it demonstrated an ability to potentiate the motor responses to L-Dopa, the primary treatment for PD. frontiersin.orgresearchgate.net This suggests that NR2B antagonists like this compound could be used in combination with L-Dopa to improve its efficacy. frontiersin.orgresearchgate.net Studies in rodent models have also shown that combining this compound with levodopa (B1675098) leads to longer and more consistent responses to the latter. researchgate.net Some research also indicates that these compounds may reduce the severity of L-Dopa-induced dyskinesia (LID), a common and debilitating side effect of long-term L-Dopa therapy. mdpi.comfrontiersin.orgmdpi.com

Anticonvulsant Activity in Animal Models

This compound has been investigated for its anticonvulsant properties in preclinical models. The pentylenetetrazol (PTZ)-induced seizure model is a standard method for evaluating potential anti-epileptic drugs, as PTZ is a GABA-A receptor antagonist that reliably induces seizures. frontiersin.org

Studies in adult male Wistar rats have demonstrated that this compound effectively decreases seizures induced by PTZ. frontiersin.orgnih.gov When administered orally, this compound increased the latency to the onset of both clonic and generalized tonic-clonic seizures. nih.gov Furthermore, it significantly decreased the total time the animals spent in seizures. nih.gov These findings provide strong support for the involvement of the NR2B subunit of the NMDA receptor in the pathophysiology of PTZ-induced seizures and highlight the potential of selective NR2B antagonists like this compound as anticonvulsant agents. nih.gov

Table 3: Anticonvulsant Effects of this compound in the Pentylenetetrazol (PTZ) Model

| Animal Model | Administration Route | Effect on PTZ-Induced Seizures | Reference |

| Adult Male Wistar Rats | Oral (p.o.) | Increased latency to clonic seizures | nih.gov |

| Adult Male Wistar Rats | Oral (p.o.) | Increased latency to generalized seizures | nih.gov |

| Adult Male Wistar Rats | Oral (p.o.) | Decreased total time spent in seizures | nih.gov |

| Adult Male Wistar Rats | Intracerebroventricular (i.c.v.) | Increased latency to generalized tonic-clonic seizures | nih.gov |

Chemical Synthesis and Structure Activity Relationships Sar

Traxoprodil (B148271), also known as CP-101,606, is a notable compound in the study of neuroscience due to its selective inhibition of the NMDA receptor's NR2B subunit. Its development emerged from extensive research aimed at refining the pharmacological profile of earlier, less selective NMDA antagonists.

Synthetic Methodologies for this compound and Analogues

The synthesis of this compound and its analogues originates from the structural template of ifenprodil (B1662929). The core structure consists of a β-hydroxy-α-methylphenethylamine moiety linked to a 4-hydroxy-4-phenylpiperidine ring. The synthesis of this compound, with the specific (1S,2S) stereochemistry, was part of a broader structure-activity relationship (SAR) program designed to optimize potency and selectivity. nih.gov

General synthetic approaches for this class of compounds, specifically 4-phenylpiperidine (B165713) derivatives, often involve multi-step sequences. These can include the construction of the piperidine (B6355638) ring through methods like Diels-Alder reactions or domino addition-cyclization reactions involving imines. mdpi.com The synthesis of various N-substituted 4-(4-hydroxyphenyl)piperidines and related structures has been extensively explored to create potent NR2B antagonists. capes.gov.br For this compound specifically, the key was the stereoselective synthesis to obtain the threo-(1S,2S) isomer, which was identified as the most potent and selective configuration. nih.gov

The synthesis of analogues often involves modifying key structural components. For instance, conformationally restricted analogues have been created by tethering the pendent methyl group of the phenethylamine (B48288) portion to the phenolic aromatic ring via an oxygen atom, forming a chromanol structure. nih.gov Other synthetic efforts focus on creating novel heterocyclic systems to replace the piperidine core or altering the linker between the aromatic moieties to fine-tune the compound's properties. sigmaaldrich.com The synthesis of metabolites, such as hydroxylated derivatives, has also been performed to understand the biotransformation of this compound. researchgate.net

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

The development of this compound was driven by a systematic SAR study based on the ifenprodil scaffold. nih.gov This analysis revealed several critical structural features that govern the compound's interaction with the NR2B subunit.

A primary goal in the development of this compound was to enhance selectivity for the NR2B-containing NMDA receptor over other receptors, particularly the α1-adrenergic receptor, which is a significant off-target liability for ifenprodil. nih.gov The key structural modification that achieved this was the introduction of a hydroxyl group at the C-4 position of the 4-phenylpiperidine ring. This single modification substantially reduced affinity for the α1-adrenergic receptor, thereby improving the selectivity profile. nih.gov While ifenprodil possesses a 4-benzylpiperidine (B145979), this compound incorporates a 4-hydroxy-4-phenylpiperidine moiety, which was instrumental in dissociating NMDA antagonist activity from adrenergic effects. nih.govnih.gov

Several molecular features are crucial for the high potency of this compound and its derivatives.

Stereochemistry: The specific stereoisomer is critical. This compound is the (1S,2S)-threo isomer, which demonstrated the highest potency and selectivity. nih.gov

Phenolic Hydroxyl Group: The 4-hydroxyl group on the phenethylamine portion is a primary determinant of potency, acting as a crucial hydrogen bond donor in the receptor binding pocket. acs.orgresearchgate.net

Linker and Aromatic Ring Distance: The distance between the two aromatic rings is a critical factor. SAR studies on ifenprodil analogues showed that a two-atom spacer between the piperidine nitrogen and the phenyl ring yielded high potency. nih.gov More broadly, the optimal distance between the two aromatic rings is generally between 9 and 11 Å. nih.govresearchgate.net

Basic Nitrogen: The protonated piperidine nitrogen atom is essential for activity, participating in an electrostatic interaction or hydrogen bonding within the receptor. acs.orgnih.gov Molecular dynamics simulations suggest this nitrogen forms a hydrogen bond with the Gln110 residue on the GluN2B subunit. nih.gov

Pendent Methyl Group: On the phenethylamine "backbone," the presence of a methyl group at the α-position was found to be optimal. Replacing it with hydrogen or an ethyl group resulted in nearly equipotent compounds, but a propyl group led to a significant decrease in potency. nih.gov

| Compound/Modification | Key Structural Feature | Effect on Potency (IC50) | Reference |

|---|---|---|---|

| This compound (CP-101,606) | (1S,2S)-threo isomer with 4-OH on piperidine ring | 10 nM (neuroprotection assay) | nih.gov |

| Ifenprodil Analogue | Propyl group on phenethylamine backbone | Much weaker potency | nih.gov |

| Ifenprodil Analogue | Zero-carbon spacer (N-benzyl) | High potency | nih.gov |

| Ifenprodil Analogue | One-carbon spacer (N-phenethyl) | Lower potency | nih.gov |

| Ifenprodil Analogue | Two-carbon spacer (N-phenylpropyl) | High potency | nih.gov |

This compound, Ifenprodil, and Ro 25-6981 are all allosteric modulators that bind to the N-terminal domain (NTD) of the NR2B subunit, but they possess distinct structural and pharmacological profiles. google.comfrontiersin.orgnih.gov

Ifenprodil: As the prototypical compound, ifenprodil has a 4-benzylpiperidine core and suffers from poor selectivity due to high affinity for α1-adrenergic and other receptors. nih.govgoogle.com Its stereochemistry is less defined in early literature, but subsequent work showed stereoselectivity at the NR2B receptor. researchgate.net

This compound (CP-101,606): As a "second-generation" antagonist, this compound's key improvements over ifenprodil are its (1S,2S) stereochemistry and the 4-hydroxy-4-phenylpiperidine group, which confers higher selectivity by reducing adrenergic binding. nih.gov However, its binding may be altered by the presence of other NR2 subunits in triheteromeric receptors. researchgate.net

Ro 25-6981: This compound is an (R,R)-isomer and is considered a more potent and highly selective NR2B antagonist than ifenprodil, with a reported >5000-fold selectivity for NR2B over NR2A subunits. mdpi.com Unlike this compound, Ro 25-6981 is thought to bind with high affinity to NR2B-containing receptors regardless of whether they are diheteromeric (NR1/NR2B) or triheteromeric (NR1/NR2A/NR2B). researchgate.netpsu.edu Molecular dynamics simulations identified Ro 25-6981 as having the strongest binding affinity to the NMDA receptor's transmembrane domain among a group of eight potential antidepressants, including this compound and ifenprodil. nih.gov

| Compound | Core Structure | Key SAR Feature | Selectivity Profile | Reference |

|---|---|---|---|---|

| Ifenprodil | 4-Benzylpiperidine | Prototypical pharmacophore | Moderate NR2B selectivity; significant off-target (α1-adrenergic) activity | google.com |

| This compound | 4-Hydroxy-4-phenylpiperidine | (1S,2S) stereochemistry; 4-OH on piperidine ring | High NR2B selectivity; reduced α1-adrenergic activity | nih.gov |

| Ro 25-6981 | 4-Benzylpiperidine | (R,R) stereochemistry; more potent derivative of ifenprodil | Very high NR2B selectivity (>5000-fold vs NR2A) | mdpi.com |

Development of Second-Generation NR2B-Selective Antagonists

While this compound represented a significant advance over ifenprodil, its development was halted due to adverse effects, most notably QT interval prolongation, a cardiovascular safety concern. wikipedia.org It also produced dissociative side effects at higher doses. google.comwikipedia.org These limitations spurred the development of subsequent generations of NR2B antagonists with the goal of retaining high potency and selectivity while improving the safety and pharmacokinetic profile. patsnap.comgoogle.com

The knowledge gained from the SAR of this compound and its predecessors directly informed these efforts. Medicinal chemists aimed to design molecules that maintained the key pharmacophoric elements—such as the two aromatic rings separated by an optimal distance and a basic nitrogen—while modifying the structure to avoid interaction with channels like hERG, which is often responsible for QT prolongation. google.com

Examples of these next-generation compounds include:

Rislenemdaz (CERC-301 or MK-0657): Developed to have an improved safety profile, but clinical trials for depression did not show significant antidepressant effects compared to placebo. wikipedia.orgmdpi.com

Radiprodil (RGH-896): Another compound that emerged from efforts to optimize the ifenprodil-type pharmacophore. nih.gov

MIJ821: A negative allosteric modulator that acts at a site other than the agonist binding site and has been investigated in clinical trials for treatment-resistant depression. google.commdpi.com

These newer agents often feature significantly different chemical scaffolds compared to the original phenethylamine-piperidine structure of ifenprodil and this compound, such as pyrrolopyrimidine or benzoxazolone cores, in an effort to design novel intellectual property and overcome the established liabilities of the earlier compounds. google.comresearchgate.net

Advanced Research Methodologies and Neurobiological Insights

Neuroimaging Techniques in Preclinical Research

Neuroimaging in animal models offers a translational bridge to clinical research, allowing for a non-invasive, longitudinal assessment of brain function and connectivity. frontiersin.org These methods are instrumental in understanding how pharmacological agents like Traxoprodil (B148271) modulate large-scale neural networks. frontiersin.orguni-heidelberg.de

Pharmacological MRI (phMRI) is a specialized fMRI technique used to map the patterns of brain activation following a pharmacological challenge. frontiersin.org In preclinical studies involving this compound, phMRI has been employed in awake rats to characterize the compound's acute effects on brain activity. nih.govresearchgate.net This methodology allows researchers to identify the specific brain regions and circuits that are modulated by the drug, providing a functional neuroanatomical signature of its action. frontiersin.orgnih.gov Studies using phMRI have revealed that this compound produces a distinct pattern of brain activation, with notable overlap in reward-related regions when compared to other N-methyl-D-aspartate (NMDA) receptor antagonists. researchgate.netnih.gov The ability to perform these studies in awake animals is crucial, as it avoids the confounding influence of anesthesia on brain function. nih.govoup.com

Resting-state fMRI (rs-fMRI) assesses spontaneous, low-frequency fluctuations in the blood-oxygen-level-dependent (BOLD) signal to map intrinsic functional connectivity networks. frontiersin.orgfrontiersin.org This approach has been pivotal in examining how this compound alters the brain's network organization in animal models. uni-heidelberg.de Preclinical rs-fMRI studies in rats have demonstrated that this compound induces a more segregated network structure and decreased network integration. uni-heidelberg.deresearchgate.net Furthermore, these investigations identified local alterations in connectivity within several regions associated with reward processing. uni-heidelberg.denih.gov The use of rs-fMRI provides a systems-level perspective on the neurobiological effects of this compound, highlighting its impact beyond single brain regions to encompass entire functional networks. uni-heidelberg.de

A key focus of preclinical neuroimaging has been the assessment of connectivity within the hippocampal-prefrontal circuit, a network critical for cognitive function and implicated in the pathophysiology of depression. uni-heidelberg.deresearchgate.net Multiple rs-fMRI studies in rats have consistently shown that this compound enhances functional connectivity, or coupling, between the hippocampus and the prefrontal cortex (Hc-PFC). uni-heidelberg.deresearchgate.netnih.govresearchgate.net This effect is noteworthy as it is also observed with other NMDA antagonists like ketamine, although the effect of this compound appears to be less pronounced. researchgate.netnih.gov Interestingly, while both compounds increase Hc-PFC coupling, this compound was found to decrease connectivity within the prefrontal cortex, a differentiating feature from ketamine. researchgate.netnih.gov The modulation of Hc-PFC coupling is considered a significant finding, potentially linked to the therapeutic mechanisms of NMDA receptor antagonists. nih.gov

Table 1: Comparative Neuroimaging Findings of this compound and Ketamine in Animal Models This table summarizes key findings from fMRI studies comparing the effects of this compound and Ketamine on brain connectivity.

| Connectivity Metric | This compound Effect | Ketamine Effect | Source |

|---|---|---|---|

| Hippocampal-Prefrontal Coupling | Increased (to a smaller extent) | Increased | researchgate.net, nih.gov |

| Intra-Prefrontal Cortex Connectivity | Decreased | Increased | researchgate.net, nih.gov |

| Network Integration | Decreased | Reduced | uni-heidelberg.de |

| Reward-Related Region Connectivity | Local Alterations | Alterations | uni-heidelberg.de, nih.gov |

Molecular Biology Techniques

To elucidate the cellular and molecular mechanisms underlying its systems-level effects, researchers have employed a range of molecular biology techniques. These methods allow for the precise measurement of changes in protein expression and localization within specific brain regions following this compound administration.

Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins in a tissue sample. bio-rad.com In the context of this compound research, Western blotting has been instrumental in analyzing its impact on key signaling pathways in the hippocampus of mice subjected to chronic unpredictable mild stress (CUMS), an animal model of depression. sciprofiles.comresearchgate.netnih.gov

Studies have shown that CUMS reduces the expression of brain-derived neurotrophic factor (BDNF), phosphorylated extracellular signal-regulated kinase (p-ERK1/2), and phosphorylated cAMP-response element-binding protein (p-CREB). sciprofiles.comnih.gov Conversely, CUMS increases the expression of protein kinase B (AKT), Forkhead box O (FOXO) transcription factors, and the pro-apoptotic protein Bim. sciprofiles.comnih.govvulcanchem.com Administration of this compound was found to reverse these stress-induced alterations. sciprofiles.comnih.gov Specifically, Western blot analysis confirmed that this compound significantly increased the hippocampal protein levels of BDNF, p-ERK1/2, and p-CREB, while decreasing the expression of AKT, FOXO, and Bim, suggesting a normalization of these critical signaling cascades. sciprofiles.comnih.govvulcanchem.com

Immunohistochemistry is a powerful technique that uses antibodies to visualize the presence and location of specific proteins within the cellular architecture of a tissue. nih.gov This method complements quantitative techniques like Western blotting by providing crucial spatial information.

In studies of this compound, immunohistochemistry was used to confirm and localize the protein expression changes observed with Western blotting within specific subfields of the hippocampus, namely the CA1 and dentate gyrus (DG) regions. nih.gov The results demonstrated that in the CUMS model, the expression of BDNF, p-ERK1/2, and p-CREB was visibly lower in the CA1 and DG regions compared to controls. nih.gov Treatment with this compound ameliorated these reductions, showing increased staining for these neuroplasticity-related proteins in these specific hippocampal areas. nih.gov This technique has been vital in confirming that this compound's molecular effects occur in brain regions critical for mood regulation and cognition. nih.gov

Table 2: Summary of Protein Expression Changes in the Hippocampus of CUMS Mice Following this compound Administration This table outlines the effects of Chronic Unpredictable Mild Stress (CUMS) and subsequent this compound treatment on key signaling proteins as measured by Western Blotting and Immunohistochemistry.

| Protein Target | Effect of CUMS | Effect of this compound Treatment | Analytical Technique(s) | Source |

|---|---|---|---|---|

| BDNF | Decreased | Increased | Western Blot, Immunohistochemistry | sciprofiles.com, nih.gov |

| p-ERK1/2 | Decreased | Increased | Western Blot, Immunohistochemistry | sciprofiles.com, nih.gov |

| p-CREB | Decreased | Increased | Western Blot, Immunohistochemistry | sciprofiles.com, nih.gov |

| NR2B | No significant change | No significant change | Western Blot, Immunohistochemistry | nih.gov |

| AKT | Increased | Decreased | Western Blot, Immunohistochemistry | vulcanchem.com, sciprofiles.com, nih.gov |

| FOXO (FOXO1, FOXO3a) | Increased | Decreased | Western Blot, Immunohistochemistry | vulcanchem.com, sciprofiles.com, nih.gov |

| Bim | Increased | Decreased | Western Blot, Immunohistochemistry | vulcanchem.com, sciprofiles.com, nih.gov |

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound (CP-101,606) |

| Ketamine |

| Lanicemine |

| Fluoxetine (B1211875) |

| Ifenprodil (B1662929) |

| MK-0657 |

| Ro 25-6981 |

| Imipramine (B1671792) |

| Escitalopram (B1671245) |

| Entacapone |

| Tolcapone |

| Buprenorphine |

| Oxytocin |

| Memantine |

| GLYX-13 (Rapastinel) |

Electrophysiological Approaches for Channel Activity Characterization

Electrophysiological techniques, such as patch-clamp recording, are fundamental in characterizing the effects of compounds like this compound on ion channel function. These methods allow for the direct measurement of ion flow through NMDA receptor channels and provide detailed insights into the kinetics of channel block.

Whole-cell patch-clamp recordings from cells expressing specific NMDA receptor subunits are a common approach to determine the potency and selectivity of a compound. In studies utilizing human embryonic kidney (HEK-293) cells or Xenopus oocytes transfected with different NMDA receptor subunit combinations, this compound has been shown to be a potent inhibitor of GluN1/GluN2B receptors. For instance, in manual patch-clamp experiments on HEK NMDA DUO cells expressing NR1/NR2B subunits, this compound exhibited an IC50 of 120.10 nM. bsys.ch The IC50 value represents the concentration of the drug that is required for 50% inhibition of the NMDA receptor response.

The characterization of this compound's inhibitory activity often involves comparing its effects on different NMDA receptor subtypes. Research has demonstrated that this compound is significantly more potent at GluN2B-containing receptors than at those containing other GluN2 subunits, such as GluN2A. nih.gov This selectivity is a key feature that distinguishes it from non-selective NMDA receptor antagonists. The specific concentrations of agonists like glutamate (B1630785) and glycine (B1666218), as well as the holding potential of the cell membrane, are critical parameters in these experiments that can influence the observed potency of the antagonist. bsys.ch

The mechanism of inhibition by this compound is described as allosteric, meaning it binds to a site on the receptor that is distinct from the agonist binding site. nih.govnih.gov This allosteric modulation results in a non-competitive and voltage-independent inhibition of the receptor's function. researchgate.net Electrophysiological studies have also revealed that the inhibitory action of this compound can be activity-dependent, where the degree of block is influenced by the activation state of the receptor. researchgate.net

Interactive Table 1: Electrophysiological Data for this compound and Related Compounds

| Compound | Receptor Subtype | Cell Type | IC50 (nM) | Reference |

| This compound | NR1/NR2B | HEK NMDA DUO | 120.10 | bsys.ch |

| This compound | GluN1/GluN2B | N/A | 39 | nih.gov |

| Ifenprodil | NR1/NR2B | HEK NMDA DUO | 2280 | bsys.ch |

| Ro 25-6981 | NR1C/NR2B | Xenopus oocytes | 9 | caymanchem.com |

| Ro 25-6981 | NR1C/NR2A | Xenopus oocytes | 52000 | caymanchem.com |

Radioligand Binding Assays for Receptor Occupancy (e.g., [3H]Ro 25-6981 binding)

Radioligand binding assays are a powerful tool for quantifying the affinity of a compound for a specific receptor. These assays utilize a radioactively labeled ligand (radioligand) that binds to the receptor of interest. By measuring the displacement of the radioligand by an unlabeled compound, the binding affinity (Ki) of the test compound can be determined.

For studying GluN2B-containing NMDA receptors, the tritiated compound [3H]Ro 25-6981 is a commonly used radioligand due to its high affinity and selectivity for this receptor subtype. nih.govgiffordbioscience.com Competition binding assays with [3H]Ro 25-6981 are performed on membrane preparations from brain regions known to have high densities of GluN2B subunits, such as the cerebral cortex and hippocampus, or on cells recombinantly expressing the target receptors. nih.gov

In these assays, a fixed concentration of [3H]Ro 25-6981 is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug, such as this compound. The concentration of the competitor that displaces 50% of the specifically bound radioligand is the IC50 value. The Ki value, which is a measure of the binding affinity, is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand. giffordbioscience.com

Studies have shown that this compound exhibits a high binding affinity for the GluN2B subunit. For example, a Ki value of 6 nM has been reported for this compound. psu.edu The rank order of affinity for the [3H]Ro 25-6981 binding site has been established as Ro 25-6981 > this compound > ifenprodil, indicating that Ro 25-6981 has the highest affinity, followed by this compound, and then ifenprodil. nih.gov It has been noted that while both Ro 25-6981 and this compound bind to the GluN2B subunit, they may interact with distinct, albeit overlapping, binding sites. researchgate.net Furthermore, the binding of this compound can be influenced by the presence of other GluN2 subunits in triheteromeric NMDA receptors (e.g., GluN1/GluN2A/GluN2B), a factor that can be critical for its pharmacological profile in vivo. nih.govresearchgate.net

Interactive Table 2: Radioligand Binding Affinity of this compound and Comparators

| Compound | Radioligand | Tissue/Cell Source | Ki (nM) | Reference |

| This compound | N/A | N/A | 6 | psu.edu |

| Ro 25-6981 | [3H]Ro 25-6981 | Rat brain membranes | 3 (Kd) | nih.gov |

| This compound | [3H]Ro 25-6981 | Rat brain membranes | N/A (Ranked lower than Ro 25-6981) | nih.gov |

| Ifenprodil | [3H]Ro 25-6981 | Rat brain membranes | N/A (Ranked lower than this compound) | nih.gov |

Future Directions in Traxoprodil Research

Deepening Elucidation of Subcellular Mechanisms of Action

While Traxoprodil's primary mechanism is understood as the selective, non-competitive antagonism of GluN2B-containing NMDA receptors, future research will focus on the more nuanced subcellular and downstream signaling cascades this interaction initiates. nih.govnih.gov Its action involves modulating proton and allosteric regulation to reduce the frequency and duration of ion channel opening, thereby preventing pathological calcium ion influx. nih.govresearchgate.net However, the consequences of this action on intracellular signaling are complex and represent a critical area for further investigation.

Recent preclinical studies have begun to uncover these downstream pathways, particularly in the context of this compound's antidepressant-like effects. nih.govsemanticscholar.org Research has demonstrated that this compound's efficacy in animal models of depression is linked to its ability to modulate key neurotrophic and signaling pathways in the hippocampus. nih.govsemanticscholar.orgnih.gov Specifically, investigations have shown that This compound (B148271) can reverse stress-induced reductions in the expression of brain-derived neurotrophic factor (BDNF), phosphorylated extracellular signal-regulated kinase (p-ERK1/2), and phosphorylated cAMP-response element-binding protein (p-CREB). nih.govsemanticscholar.org

Furthermore, this compound has been found to ameliorate the increased expression of other signaling molecules like protein kinase B (AKT), Forkhead box O (FOXO) transcription factors, and the pro-apoptotic protein Bim, which are observed in chronic stress models. nih.govsemanticscholar.org A significant avenue for future research is to dissect how GluN2B antagonism specifically leads to these changes. Understanding the precise molecular links between receptor inhibition at the cell membrane and the subsequent alterations in these intracellular pathways is crucial. This includes investigating the role of segregated subcellular localization of GluN2B subunits, which are predominantly found at extrasynaptic sites, in producing signaling outcomes distinct from those of non-selective NMDA receptor antagonists. mdpi.com

| Signaling Pathway | Key Molecules | Observed Effect of this compound | Potential Implication |

|---|---|---|---|

| Neurotrophic Factor Pathway | BDNF, p-ERK1/2, p-CREB | Increases expression/activity. nih.govsemanticscholar.org | Enhanced neurogenesis, synaptic plasticity, and neuronal survival. |

| Cell Survival/Apoptosis Pathway | AKT, FOXO, Bim | Modulates expression to promote cell survival. nih.govsemanticscholar.org | Neuroprotection against stress-induced cellular damage. |

Investigation of Differential Brain Network Modulations Compared to Other NMDAR Antagonists

A pivotal direction for future this compound research involves the use of advanced neuroimaging techniques, such as pharmacological magnetic resonance imaging (phMRI) and resting-state functional magnetic resonance imaging (rs-fMRI), to map its unique signature on brain network activity and compare it with other NMDA receptor antagonists like ketamine. uni-heidelberg.deismrm.org Such studies are essential for understanding how receptor-level selectivity translates into systems-level effects on neural circuits, which ultimately underlie both therapeutic efficacy and potential side effects.